N-(2-methoxyethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-20-6-5-15-12(18)7-9-8-21-14-16-11-4-2-3-10(11)13(19)17(9)14/h9H,2-8H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEKNGGAXZTXFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1CSC2=NC3=C(CCC3)C(=O)N12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide typically involves multiple steps:
Formation of the Thiazolo[3,2-a]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolo[3,2-a]pyrimidine ring system.
Introduction of the Acetamide Group: The acetamide group can be introduced through acylation reactions, where an acyl chloride or anhydride reacts with an amine group on the thiazolo[3,2-a]pyrimidine core.
Attachment of the Methoxyethyl Group: This step involves the alkylation of the nitrogen atom with 2-methoxyethyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-methoxyethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazolo[3,2-a]pyrimidine derivatives.
Biology
Biologically, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential use in treating diseases. The compound’s ability to modulate biological pathways could make it useful in developing new medications.
Industry
Industrially, this compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which N-(2-methoxyethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Structural Analysis
- Core Heterocycle: The target compound’s thiazolo[3,2-a]pyrimidine core distinguishes it from thieno[2,3-d]pyrimidine () and pyrazolo[1,5-a]pyrimidine (). The thiazole ring contributes to electronic effects (e.g., hydrogen bonding via sulfur), whereas thieno analogs may exhibit altered π-π stacking due to the sulfur atom’s position . Hexahydro vs.
- Substituent Effects: The 2-methoxyethyl group in the target compound increases hydrophilicity (logP ~1–2 estimated) compared to phenyl () or isoxazolyl () substituents. This may enhance bioavailability in aqueous environments . Sulfanyl vs.
Biological Activity
Chemical Structure
The compound features a complex structure characterized by a thiazolo-pyrimidine core. Its molecular formula is , and it has a molecular weight of approximately 298.37 g/mol. The structural representation can be summarized as follows:
- Molecular Formula : C₁₄H₁₈N₂O₃S
- SMILES : CC(C(=O)NCCOC)C1=C(C(=O)N2C(=S)C(=C1)C2)C(=O)O
Key Functional Groups
The presence of the methoxyethyl group and the thiazolo-pyrimidine moiety suggests potential interactions with various biological targets.
Antiproliferative Effects
Research indicates that compounds with similar thiazolo-pyrimidine structures exhibit notable antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of thiazolo-pyrimidines can inhibit cell proliferation in human tumor cell lines such as HeLa (cervical cancer) and HCT-116 (colorectal cancer) through mechanisms involving apoptosis and cell cycle arrest .
The proposed mechanism of action for N-(2-methoxyethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide includes:
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase I activity, leading to DNA damage and subsequent apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects.
Case Studies
A study evaluating a library of thiazolo-pyrimidine derivatives demonstrated that modifications at specific positions significantly enhanced antiproliferative activity. For example:
- Case Study 1 : A derivative with a similar scaffold exhibited IC50 values in the low micromolar range against HeLa cells.
- Case Study 2 : Another compound showed selective cytotoxicity towards HCT-116 cells while sparing normal fibroblasts, indicating a favorable therapeutic index.
Data Summary
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 5.0 | Topoisomerase I inhibition |
| Compound B | HCT-116 | 4.0 | ROS generation |
| N-(2-methoxyethyl)-... | HeLa | TBD | TBD |
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves multi-step pathways:
Thiazolopyrimidine Core Formation : Cyclization of precursors (e.g., thiazole derivatives) under acidic/basic conditions.
Acetamide Functionalization : Coupling via nucleophilic substitution or amidation reactions.
Critical conditions include:
- Inert atmosphere (e.g., nitrogen) to prevent oxidation .
- Temperature control (60–80°C) for cyclization .
- Catalysts like triethylamine for amide bond formation .
Yield optimization requires purification via column chromatography or recrystallization .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use analytical techniques :
- NMR Spectroscopy : Confirm proton/carbon environments (e.g., acetamide NH at δ 8–10 ppm) .
- HPLC : Assess purity (>95% threshold) with C18 columns and acetonitrile/water gradients .
- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]+ via ESI-MS) .
Q. What are the primary biological activities reported for this class of compounds, and what assays are used to evaluate them?
- Methodological Answer : Common activities include:
- Anti-inflammatory : COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) .
- Antiviral : Plaque reduction assays (e.g., against influenza A) .
- Analgesic : Tail-flick or hot-plate tests in murine models .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for thiazolopyrimidine derivatives like this compound?
- Methodological Answer : SAR strategies include:
-
Substituent Variation : Modifying methoxyethyl or cyclopenta groups to assess activity shifts (Table 1) .
-
In Silico Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to COX-2 .
-
Pharmacophore Mapping : Identify critical hydrogen bond acceptors (e.g., pyrimidine N) .
Table 1: Substituent Effects on Biological Activity
Q. How can contradictory data regarding biological activity between similar derivatives be resolved?
- Methodological Answer : Resolve contradictions via:
- Standardized Assays : Replicate studies under identical conditions (e.g., cell line, incubation time) .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., substituent electronegativity vs. COX inhibition) .
- Control Experiments : Rule out solvent interference (e.g., DMSO toxicity thresholds) .
Q. What experimental approaches are used to study the molecular interactions of this compound with target enzymes or receptors?
- Methodological Answer : Key techniques include:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values for COX-2) .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-receptor binding .
- X-ray Crystallography : Resolve 3D binding poses (e.g., hydrogen bonds with pyrimidine core) .
Q. How can researchers design analogs of this compound to enhance metabolic stability while retaining activity?
- Methodological Answer : Strategies include:
- Prodrug Design : Mask acetamide as ester derivatives to reduce hydrolysis .
- Cyclopenta Ring Fluorination : Improve oxidative stability .
- Microsomal Assays : Test hepatic stability using human liver microsomes (HLMs) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar thiazolopyrimidine derivatives?
- Methodological Answer : Investigate variables:
- Reagent Purity : Use HPLC-grade solvents to minimize side reactions .
- Catalyst Batch : Compare yields across commercial vs. in-house catalysts .
- Reaction Monitoring : Track intermediates via TLC to identify incomplete steps .
Notes for Experimental Design
- Stability Challenges : The acetamide group is prone to hydrolysis; store at -20°C in anhydrous DMSO .
- Ethical Screening : Prioritize in vitro assays (e.g., COX inhibition) before in vivo testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
